molecular formula C21H33NO6 B4956461 4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid

4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4956461
M. Wt: 395.5 g/mol
InChI Key: FEJRMCWRZUASGC-UHFFFAOYSA-N
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Description

4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-propan-2-yloxyphenol: This intermediate is synthesized through the reaction of phenol with isopropyl alcohol in the presence of an acid catalyst.

    Formation of 4-(2-propan-2-yloxyphenoxy)butyl bromide: The 2-propan-2-yloxyphenol is then reacted with 1,4-dibromobutane under basic conditions to form the desired bromide intermediate.

    Synthesis of 4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine: The bromide intermediate is reacted with 4-methylpiperidine in the presence of a base to form the final piperidine compound.

    Formation of the oxalic acid salt: The piperidine compound is then reacted with oxalic acid to form the oxalic acid salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-[4-(2-methoxyphenoxy)butyl]piperidine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    4-Methyl-1-[4-(2-ethoxyphenoxy)butyl]piperidine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    4-Methyl-1-[4-(2-butoxyphenoxy)butyl]piperidine: Similar structure but with a butoxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of 4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, as it can participate in a wide range of chemical reactions and exhibit unique biological activities.

Properties

IUPAC Name

4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-16(2)22-19-9-5-4-8-18(19)21-15-7-6-12-20-13-10-17(3)11-14-20;3-1(4)2(5)6/h4-5,8-9,16-17H,6-7,10-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJRMCWRZUASGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=CC=C2OC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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